(2S)-2-[tert-butyl(dimethyl)silyl]oxy-3-[3-(trifluoromethyl)phenoxy]propan-1-ol
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Overview
Description
(2S)-2-[tert-butyl(dimethyl)silyl]oxy-3-[3-(trifluoromethyl)phenoxy]propan-1-ol is a complex organic compound characterized by the presence of a tert-butyl(dimethyl)silyl group, a trifluoromethyl group, and a phenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[tert-butyl(dimethyl)silyl]oxy-3-[3-(trifluoromethyl)phenoxy]propan-1-ol typically involves multiple steps, starting from readily available starting materials. One common approach involves the protection of a hydroxyl group using tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole. This is followed by the introduction of the trifluoromethyl group through nucleophilic substitution reactions. The final step involves the coupling of the phenoxy group to the intermediate compound under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-[tert-butyl(dimethyl)silyl]oxy-3-[3-(trifluoromethyl)phenoxy]propan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The trifluoromethyl and phenoxy groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones or aldehydes, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
(2S)-2-[tert-butyl(dimethyl)silyl]oxy-3-[3-(trifluoromethyl)phenoxy]propan-1-ol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S)-2-[tert-butyl(dimethyl)silyl]oxy-3-[3-(trifluoromethyl)phenoxy]propan-1-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the phenoxy group can interact with various receptors or enzymes. The tert-butyl(dimethyl)silyl group serves as a protective group, influencing the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-[tert-butyl(dimethyl)silyl]oxy-3-[3-(trifluoromethyl)phenoxy]propan-1-ol can be compared with other compounds containing similar functional groups, such as:
- (2S)-2-[tert-butyl(dimethyl)silyl]oxy-3-[3-(trifluoromethyl)phenyl]propan-1-ol
- (2S)-2-[tert-butyl(dimethyl)silyl]oxy-3-[3-(trifluoromethyl)phenoxy]butan-1-ol
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and physical properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the tert-butyl(dimethyl)silyl group provides protection and stability during chemical reactions.
Properties
Molecular Formula |
C16H25F3O3Si |
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Molecular Weight |
350.45 g/mol |
IUPAC Name |
(2S)-2-[tert-butyl(dimethyl)silyl]oxy-3-[3-(trifluoromethyl)phenoxy]propan-1-ol |
InChI |
InChI=1S/C16H25F3O3Si/c1-15(2,3)23(4,5)22-14(10-20)11-21-13-8-6-7-12(9-13)16(17,18)19/h6-9,14,20H,10-11H2,1-5H3/t14-/m0/s1 |
InChI Key |
NDRBIWGMSKJOIK-AWEZNQCLSA-N |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)O[C@@H](CO)COC1=CC=CC(=C1)C(F)(F)F |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC(CO)COC1=CC=CC(=C1)C(F)(F)F |
Origin of Product |
United States |
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